molecular formula C6H14OS B14425889 3-Methyl-4-(methylsulfanyl)butan-2-ol CAS No. 79190-70-8

3-Methyl-4-(methylsulfanyl)butan-2-ol

Cat. No.: B14425889
CAS No.: 79190-70-8
M. Wt: 134.24 g/mol
InChI Key: KIHMBHOENAOANZ-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfanyl)butan-2-ol is an organic compound with the molecular formula C6H14OS It is a secondary alcohol with a methylsulfanyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 3-Methyl-4-(methylsulfanyl)butan-2-ol involves the Grignard reaction. This reaction typically starts with the preparation of a Grignard reagent, such as methylmagnesium bromide, which is then reacted with a suitable carbonyl compound like 3-methyl-4-(methylsulfanyl)butan-2-one. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent the Grignard reagent from reacting with moisture .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(methylsulfanyl)butan-2-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .

Properties

CAS No.

79190-70-8

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

3-methyl-4-methylsulfanylbutan-2-ol

InChI

InChI=1S/C6H14OS/c1-5(4-8-3)6(2)7/h5-7H,4H2,1-3H3

InChI Key

KIHMBHOENAOANZ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)C(C)O

Origin of Product

United States

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